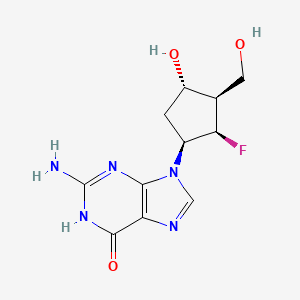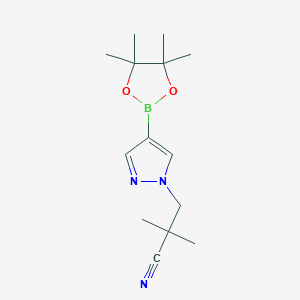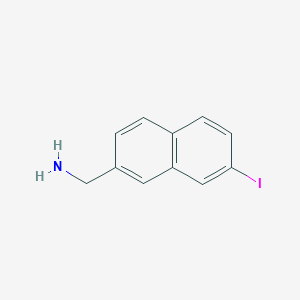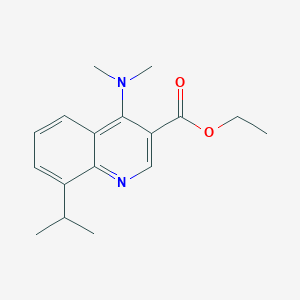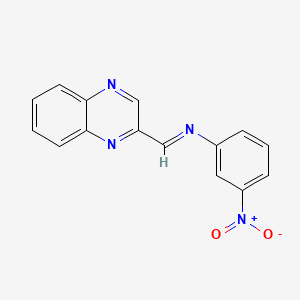
(E)-N-(3-Nitrophenyl)-1-(quinoxalin-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is a heterocyclic aromatic compound with the molecular formula C15H10N4O2 and a molecular weight of 278.27 g/mol This compound is characterized by the presence of a quinoxaline ring, which is a nitrogen-containing heterocycle, and a nitro group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline typically involves the condensation of quinoxaline-2-carbaldehyde with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:
[ \text{Quinoxaline-2-carbaldehyde} + \text{3-nitroaniline} \rightarrow \text{3-Nitro-N-(quinoxalin-2-ylmethylene)aniline} ]
Industrial Production Methods
The synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The quinoxaline ring can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog without the nitro and aniline substituents.
3-Nitroaniline: Contains the nitro group but lacks the quinoxaline moiety.
N-(quinoxalin-2-ylmethylene)aniline: Similar structure but without the nitro group.
Uniqueness
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is unique due to the combination of the quinoxaline ring and the nitro group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104182-65-2 |
|---|---|
Molecular Formula |
C15H10N4O2 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)13-5-3-4-11(8-13)16-9-12-10-17-14-6-1-2-7-15(14)18-12/h1-10H |
InChI Key |
UPTPDZISOSLMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




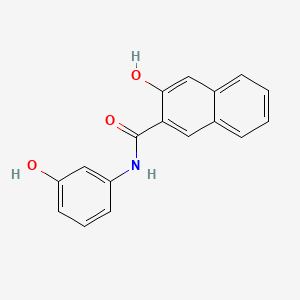
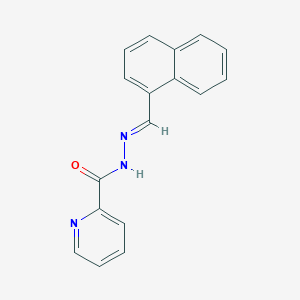
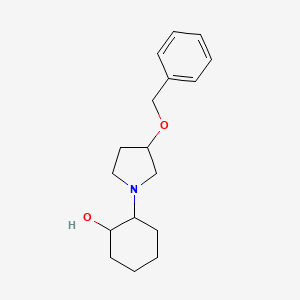
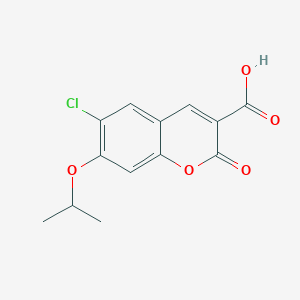

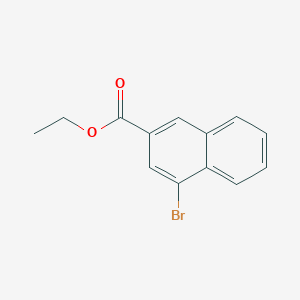

![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
